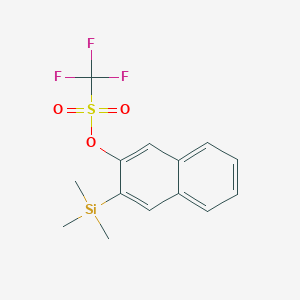
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
Overview
Description
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is a compound used to prepare powerful Lewis acid, difluoroboron triflate etherate in acetonitrile solvent. It is also used as a reagent in a Dieckmann-like cyclization of ester-imides and diesters .
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate involves the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine. In the presence of these, 3-(trimethylsilyl)propargyl carboxylates undergo a one-pot alkylation-cyclization-desilylation reaction with ketones to produce 2-methylfurans .Molecular Structure Analysis
The molecular formula of 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is C4H9F3O3SSi. It is a colorless moisture-sensitive liquid. It is the trifluoromethanesulfonate derivative of trimethylsilyl .Chemical Reactions Analysis
TMSOTf is quite sensitive toward hydrolysis: (CH3)3SiO3SCF3 + H2O → (CH3)3SiOH + HO3SCF3. It is far more electrophilic than trimethylsilyl chloride. Related to its tendency to hydrolyze, TMSOTf is effective for silylation of alcohols .Physical And Chemical Properties Analysis
The compound is a colorless liquid with a density of 1.228 g/mL at 25 °C. It has a boiling point of 140 °C (284 °F; 413 K) .Scientific Research Applications
Preparation of Lewis Acid
- Application Summary : Trimethylsilyl trifluoromethanesulfonate is used to prepare a powerful Lewis acid, difluoroboron triflate etherate .
- Method of Application : This is typically done in an acetonitrile solvent .
- Results or Outcomes : The result is a powerful Lewis acid that can be used in various chemical reactions .
Dieckmann-like Cyclization
- Application Summary : It is used as a reagent in a Dieckmann-like cyclization of ester-imides and diesters .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
- Results or Outcomes : The outcome is the cyclization of the substrates, which can be used in the synthesis of various organic compounds .
Conversion of Carbonyl Compounds
- Application Summary : Trimethylsilyl trifluoromethanesulfonate is used in the conversion of carbonyl compounds to their enol ethers .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
- Results or Outcomes : The result is the formation of enol ethers from carbonyl compounds, which can be used in various chemical reactions .
Preparation of Difluoroboron Triflate Etherate
- Application Summary : Trimethylsilyl trifluoromethanesulfonate is used to prepare a powerful Lewis acid, difluoroboron triflate etherate .
- Method of Application : This is typically done in an acetonitrile solvent .
- Results or Outcomes : The result is a powerful Lewis acid that can be used in various chemical reactions .
Chemical Glycosylation Reactions
- Application Summary : Trimethylsilyl trifluoromethanesulfonate is employed for chemical glycosylation reactions .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
- Results or Outcomes : The outcome is the glycosylation of the substrates, which can be used in the synthesis of various organic compounds .
Synthesis of Trimethylsilyl-Enol Ethers
- Application Summary : It is used for the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
- Results or Outcomes : The result is the formation of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid, which can be used in various chemical reactions .
Copper-Catalyzed Asymmetric Allylic Alkylation
- Application Summary : Trimethylsilyl trifluoromethanesulfonate has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
- Results or Outcomes : The outcome is the asymmetric allylic alkylation of the substrates, which can be used in the synthesis of various organic compounds .
Synthesis of Trimethylsilyl-Enol Ethers from Esters of α-Diazoacetoacetic Acid
- Application Summary : It is used for the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
- Results or Outcomes : The result is the formation of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid, which can be used in various chemical reactions .
Activation of Benzyl and Allyl Ethers for the Alkylation of Sulfides
- Application Summary : Trimethylsilyl trifluoromethanesulfonate is used to activate benzyl and allyl ethers for the alkylation of sulfides .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
- Results or Outcomes : The result is the alkylation of sulfides, which can be used in various chemical reactions .
Safety And Hazards
properties
IUPAC Name |
(3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-9-11-7-5-4-6-10(11)8-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZYFPWWHQEAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659779 | |
| Record name | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |
CAS RN |
780820-43-1 | |
| Record name | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)
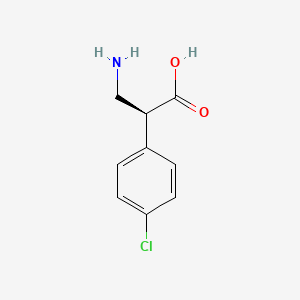
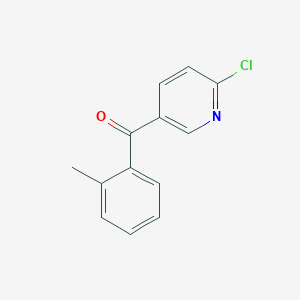
![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)
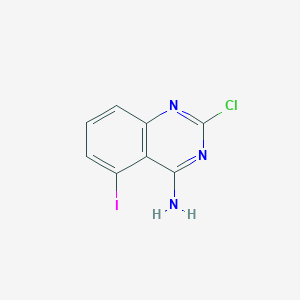
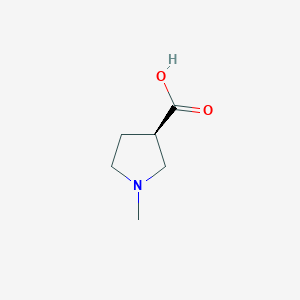
![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)
![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)
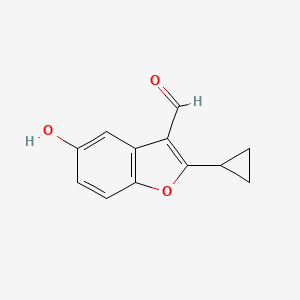
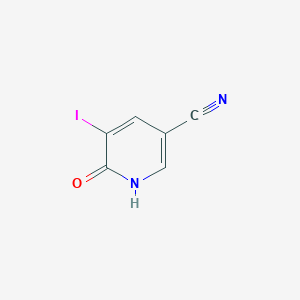
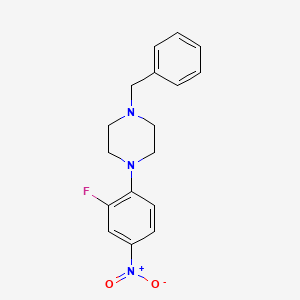
![Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387807.png)